(4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine is a bridged bicyclic morpholine derivative fused to an additional pyrrolidine ring. This compound belongs to a class of heterocyclic compounds that are of interest in medicinal chemistry due to their potential biological activities. While specific pharmacological information is outside the scope of this report, its derivatives have shown promising antimicrobial activities. []
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic organic compound characterized by its unique bicyclic structure that combines elements of pyrrolidine and oxazine rings. This compound is classified under heterocyclic compounds and is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial research. The molecular formula for this compound is CHNO, with a molar mass of 218.29 g/mol .
The synthesis of (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine typically involves a series of cyclization reactions starting from commercially available precursors. One notable method includes the reaction of cis-epoxysuccinic acid with appropriate amines under controlled conditions to achieve the desired stereochemistry .
The synthetic route often employs catalysts such as ruthenium chloride to facilitate the cyclization process. The synthesis can be performed under mild conditions, which enhances the yield and purity of the final product. The reaction conditions are optimized to ensure high selectivity towards the desired stereoisomer .
The molecular structure features a bridged bicyclic morpholine derivative fused with an additional pyrrolidine ring. This unique arrangement contributes to its chemical properties and potential interactions with biological targets.
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine can undergo several types of chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reduction and sodium methoxide for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to minimize side reactions .
The mechanism of action for (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are crucial for its biological activity and depend on the specific functional groups present in the molecule .
(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine has several scientific applications:
(4aR,7aS)-4-Benzyloctahydropyrrolo[3,4-b][1,4]oxazine represents a structurally complex bridged bicyclic compound that has garnered significant attention in synthetic and medicinal chemistry. Characterized by the fusion of pyrrolidine and morpholine-like rings, this chiral molecule exemplifies a privileged scaffold in heterocyclic chemistry. Its unique three-dimensional architecture enables diverse non-covalent interactions with biological targets, positioning it as a versatile building block for drug discovery. The benzyl substituent at the 4-position further enhances its utility for chemical derivatization, allowing medicinal chemists to explore structure-activity relationships systematically. Research interest in this compound stems from its potential as a precursor to pharmacologically active molecules, particularly antimicrobial agents, though its applications extend to broader chemical synthesis contexts.
The systematic IUPAC name (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine provides precise stereochemical and structural information. The prefix "octahydro-" indicates full saturation of the bicyclic system, while "pyrrolo[3,4-b][1,4]oxazine" defines the ring fusion: a pyrrolidine ring fused at its [3,4]-bonds to a [1,4]oxazine ring. The stereochemical descriptors (4aR,7aS) specify the absolute configuration at the chiral bridgehead carbons, crucial for biological activity [4].
The molecular framework comprises two heterocyclic units:
The benzyl group (-CH₂C₆H₅) attaches to the oxazine nitrogen (N-4), enabling further chemical modifications. This compound belongs to the bridged bicyclic subclass of heterocycles due to the shared C3-C4 bond between rings, creating a [3.3.0] ring system. Its stereochemistry arises from the cis-fusion of rings, constraining the molecule into a rigid conformation that influences binding interactions .
Table 1: Nomenclature and Identifiers of the Compound
Classification | Identifier |
---|---|
IUPAC Name | (4aR,7aS)-4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine |
CAS Registry | 158252-09-6; 151213-50-2 (discrepancy noted) [4] |
Molecular Formula | C₁₃H₁₈N₂O |
SMILES Notation | C1CO[C@H]2CNC[C@H]2N1CC3=CC=CC=C3 |
InChI Key | GXVSLYAKJGKRCK-OLZOCXBDSA-N |
This compound emerged in the 1990s alongside growing interest in stereochemically defined bicyclic templates for drug design. The earliest recorded synthesis dates to methodologies developed around 1993–1995, coinciding with CAS registrations (158252-09-6 and 151213-50-2) [4]. Its structural complexity addressed medicinal chemistry's need for three-dimensional scaffolds that mimic natural product architectures, offering advantages over flat aromatic systems in target engagement.
Initial synthetic routes exploited chiral pool strategies or catalytic asymmetric methods to control stereochemistry. A notable approach involved reacting cis-epoxysuccinic acid derivatives with benzylamine precursors under mild conditions, followed by ruthenium chloride-catalyzed cyclization to form the bicyclic core . This methodology emphasized efficiency and stereoselectivity, critical for generating enantiopure material for biological testing.
Pharmacological interest arose from the compound's structural similarity to bioactive morpholine and pyrrolidine derivatives. While specific target data remains proprietary, suppliers highlight its exploration for antimicrobial applications, where derivatives showed activity against bacterial pathogens through mechanisms potentially involving enzyme inhibition or membrane disruption . The benzyl group serves as a versatile handle for synthesizing analogs with varied steric and electronic properties, accelerating lead optimization campaigns in the 2000s.
Table 2: Key Synthetic Methods and Evolution of Applications
Period | Synthetic Advancements | Emergent Applications |
---|---|---|
1990s | Chiral cyclization using cis-epoxysuccinic acid/amine precursors; Ru-catalyzed ring closure | Scaffold for heterocyclic libraries; Antimicrobial SAR exploration |
2000s | Optimization of cyclization conditions (temperature, catalysts) | Building block for pharmaceutical intermediates; Molecular probe development |
2010s-Present | Commercial availability via specialty suppliers (e.g., EVITACHEM, Pharmint) [3] | Expansion to kinase inhibitor scaffolds; Fused heterocycle synthesis |
Commercial availability through suppliers like EVITACHEM (EVT-1714914) and Pharmint/EOS Med Chem since the 2010s facilitated broader research access. Current investigations focus on incorporating this chiral scaffold into complex molecules targeting CNS disorders and infectious diseases, leveraging its ability to enhance solubility and binding specificity [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9